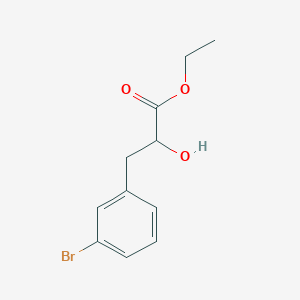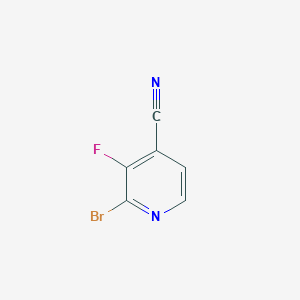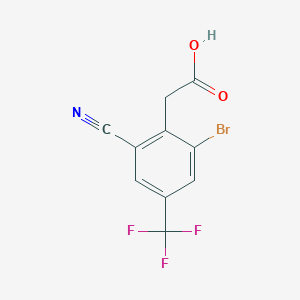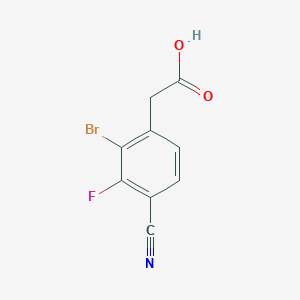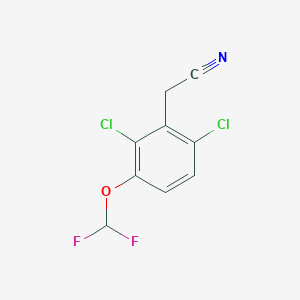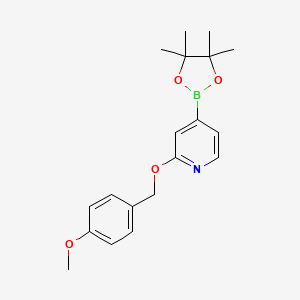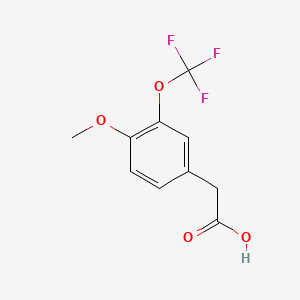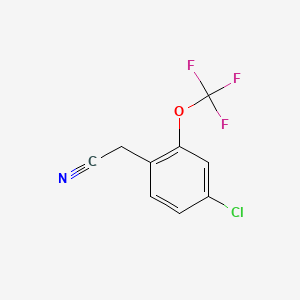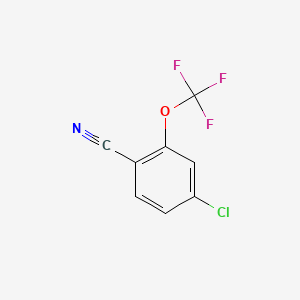
4-Chloro-2-(trifluoromethoxy)benzonitrile
概要
説明
4-Chloro-2-(trifluoromethoxy)benzonitrile is a chemical compound used as a pharmaceutical intermediate . It is also used for the synthesis of diphenylthioethers . The compound appears as a clear light yellow liquid .
Synthesis Analysis
The synthesis of this compound involves several steps. It can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . It is also a key intermediate in the synthesis of fluvoxamine .Molecular Structure Analysis
The molecular formula of this compound is C8H3ClF3NO . Its average mass is 221.564 Da and its monoisotopic mass is 220.985519 Da .Chemical Reactions Analysis
This compound participates in various chemical reactions. For instance, it is involved in the nickel-catalyzed arylcyanation reaction of 4-octyne .Physical and Chemical Properties Analysis
This compound is a clear light yellow liquid . It has a molecular weight of 221.57 .科学的研究の応用
Electrolyte Additives for Lithium Ion Batteries
4-Chloro-2-(trifluoromethoxy)benzonitrile and related compounds are explored in the context of high-voltage lithium-ion batteries. One study found that 4-(Trifluoromethyl)-benzonitrile, a closely related compound, significantly improves the cyclic stability of LiNi0.5Mn1.5O4 cathodes when used as an electrolyte additive. This enhancement results from the formation of a protective film on the cathode, which mitigates electrolyte decomposition and manganese dissolution, thereby preserving the battery's capacity over time (Huang et al., 2014).
Catalysis and Organic Synthesis
The compound's derivatives have been investigated for their potential in catalysis and organic synthesis. For example, rhenium-catalyzed trifluoromethylation of arenes and heteroarenes using hypervalent iodine reagents demonstrates the utility of trifluoromethoxy-substituted compounds in synthesizing fluorinated organic molecules. This process enables the introduction of fluorine-containing groups into aromatic compounds, which is valuable for developing pharmaceuticals and agrochemicals (Mejía & Togni, 2012).
Polymer Solar Cells
Research on the application of perfluorinated compounds, including this compound derivatives, in polymer solar cells (PSCs) has shown promising results. The addition of these compounds as additives in PSCs has been found to improve the power conversion efficiency by enhancing the ordering of polymer chains, increasing absorbance, and facilitating charge mobility within the active layer. This effect highlights the potential of such additives in optimizing the performance of organic photovoltaic devices (Jeong et al., 2011).
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is used as a key intermediate in various chemical reactions .
Mode of Action
It’s known to participate in certain chemical reactions, such as the nickel-catalyzed arylcyanation reaction of 4-octyne .
Biochemical Pathways
As an intermediate, it likely contributes to the synthesis of more complex molecules in various biochemical pathways .
Result of Action
As an intermediate in chemical reactions, its primary role is likely to contribute to the synthesis of other compounds .
Action Environment
The action of 4-Chloro-2-(trifluoromethoxy)benzonitrile can be influenced by environmental factors. For instance, it should be used only in a well-ventilated area, and contact with moisture should be avoided . These factors can influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
4-Chloro-2-(trifluoromethoxy)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can influence the activity of enzymes and proteins, leading to changes in biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, while its effect on gene expression can result in the upregulation or downregulation of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient temperature conditions, but its degradation products can have different biochemical activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Its interactions with specific enzymes can result in the formation of metabolites with different biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can also influence its biochemical activity and effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
4-chloro-2-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFYDORSLPFPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1530305.png)
